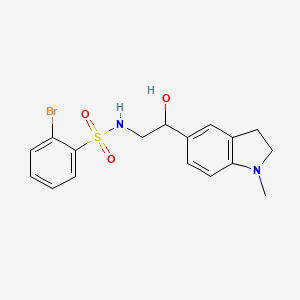
2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of indole derivatives, such as “2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide”, has attracted increasing attention in recent years due to their significant role in natural products and drugs . Indoles are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a bromine atom attached to a benzene ring, which is further connected to a sulfonamide group. The molecule also contains an indolin-5-yl group, which is a type of indole, a significant heterocyclic system found in natural products and drugs .Wissenschaftliche Forschungsanwendungen
Brominated Compounds in Environmental Chemistry
Brominated compounds, including brominated flame retardants, are extensively studied for their environmental presence, degradation, and potential toxicological effects. For instance, novel brominated flame retardants have been reviewed for their occurrence in indoor air, dust, consumer goods, and food, highlighting the need for more research on their environmental fate and toxicity. These studies suggest a framework for understanding the behavior and impact of brominated compounds in ecosystems (Zuiderveen et al., 2020).
Analytical Chemistry and Compound Detection
In analytical chemistry, brominated compounds serve as indicators or reactants in various assays and analytical methods. For example, reversible indicators are used in potassium bromate titrations, where brominated compounds play a crucial role in determining the end-point of titrations, showcasing their importance in precise analytical procedures (Belcher, 1949).
Environmental Toxicology
The toxicological profiles of brominated and halogenated compounds are critical for assessing environmental and health risks. For instance, 2,4,6-Tribromophenol, a brominated compound, is reviewed for its environmental concentrations and toxicology, offering insights into the behavior and potential risks associated with brominated compounds (Koch & Sures, 2018).
Biochemical Applications
Brominated compounds often have biochemical applications, such as in the study of ethidium bromide-degrading bacteria from laboratory waste. This research points to the environmental impact of laboratory chemicals and the potential for microbial degradation pathways as a method for mitigating pollution (Gandhi, Kesari, & Kumar, 2022).
Wirkmechanismus
It’s worth noting that this compound contains an indole moiety . Indole derivatives are known to have various biologically vital properties and have been used in the treatment of cancer cells, microbes, and different types of disorders in the human body . They play a significant role in cell biology .
Eigenschaften
IUPAC Name |
2-bromo-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3S/c1-20-9-8-12-10-13(6-7-15(12)20)16(21)11-19-24(22,23)17-5-3-2-4-14(17)18/h2-7,10,16,19,21H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAFROJXLBUYLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=CC=C3Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-chloro-N-(4-methylbenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2726179.png)
![3-(3,4-dimethoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2726184.png)
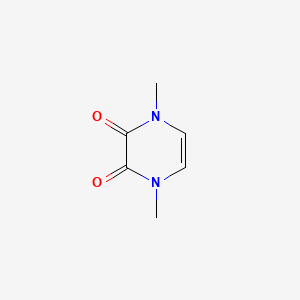
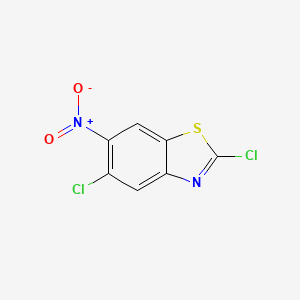
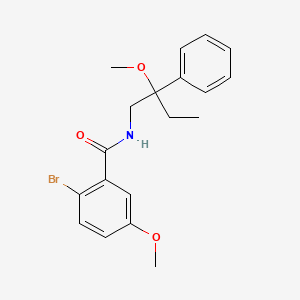
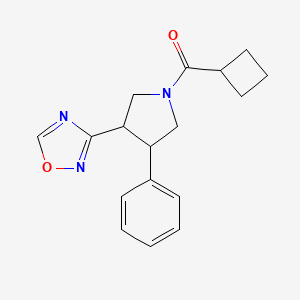
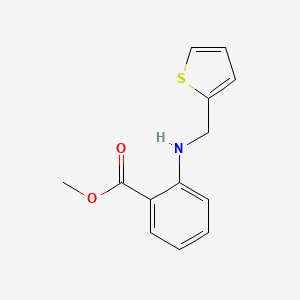
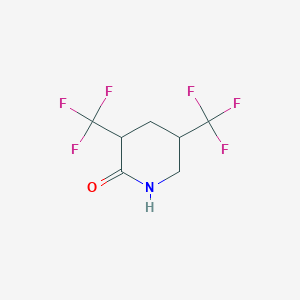
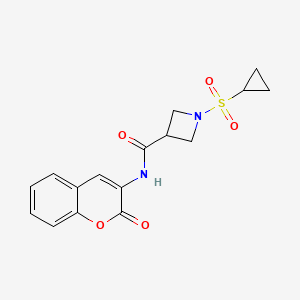
![N-[(E)-dimethylaminomethylideneamino]benzamide](/img/structure/B2726196.png)
![N-(2,4-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2726197.png)

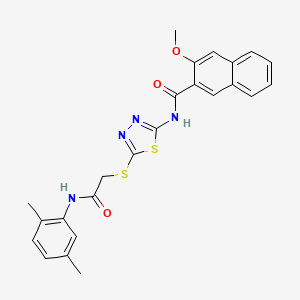
![N-(2-cyano-3-methylbutan-2-yl)-2-[3-(3,4-dimethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2726200.png)
